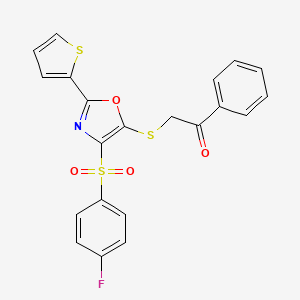

2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone

Description

2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a heterocyclic organic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4 and a thiophen-2-yl moiety at position 2. The oxazole ring is further functionalized with a thioether linkage (-S-) connecting to a phenylethanone group.

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO4S3/c22-15-8-10-16(11-9-15)30(25,26)20-21(27-19(23-20)18-7-4-12-28-18)29-13-17(24)14-5-2-1-3-6-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSVGXDLVJGAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

Thioether Formation: This step involves the reaction of a thiol with a suitable electrophile.

Final Coupling: The final step involves coupling the oxazole derivative with phenylethanone under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The thiophene and thioether groups can be oxidized to sulfoxides or sulfones.

Reduction: The carbonyl group in phenylethanone can be reduced to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in heterocyclic cores, substituents, and linker groups. Key comparisons are summarized below:

Structural Analogues with Oxazole Cores

Heterocyclic Variants

Substituent Effects

- Bromine substitution () increases molecular weight and polarizability.

- Thioether Linkage : The -S- linker in the target compound is conserved across analogs, suggesting its critical role in maintaining structural integrity or redox activity.

Research Findings and Implications

- Electronic Effects : The thiophene moiety in the target compound contributes electron-rich aromatic character, contrasting with furan’s oxygen-dependent electronics (). This difference may modulate interactions with biological targets such as kinases or cytochrome P450 enzymes.

- Biological Relevance : Though direct activity data are absent, compounds with sulfonyl and thioether groups are frequently explored as protease inhibitors or anti-inflammatory agents .

- Crystallographic Analysis: Structural analogs like 2-(4-chlorophenyl)-1-phenylethanone () have been characterized via X-ray diffraction, underscoring the importance of crystallography in validating synthetic outcomes.

Biological Activity

The compound 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a member of the oxazole family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of Intermediates : Starting materials such as 4-fluorophenylsulfonyl chloride and thiophene derivatives are synthesized.

- Condensation Reactions : These intermediates undergo condensation to form the oxazole ring.

- Final Assembly : The final product is obtained through various coupling reactions.

Biological Activity

The biological activity of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone has been investigated in several studies, highlighting its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazolones have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro studies have demonstrated that modifications to the oxazole ring can enhance antibacterial efficacy.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 9a | 16 | Against S. aureus |

| 9h | 8 | Against Aspergillus niger |

| 9i | 4 | Against Candida albicans |

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies suggest that oxazolone derivatives can inhibit cell proliferation in various cancer cell lines. Molecular docking studies have indicated that these compounds may bind effectively to targets involved in cancer progression, such as COX-2 .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, modulating their activity.

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways or cancer cell signaling.

- Antioxidant Activity : Some studies suggest that oxazole derivatives might exhibit antioxidant properties, contributing to their therapeutic effects.

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of oxazolone derivatives for antimicrobial activity. The most potent compounds were those with specific substitutions on the oxazole ring, suggesting that structural modifications can significantly impact efficacy .

- Anticancer Screening : Another research project focused on the anticancer potential of similar compounds, reporting significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of the thiophene moiety in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-((4-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Oxazole ring formation : Cyclization of precursors like ethyl 2-oxoacetate derivatives using Lawesson’s reagent under reflux conditions to generate the oxazole-thiophene core .

- Sulfonyl group introduction : Oxidative chlorination of intermediate sulfides (e.g., benzyl thioethers) with Cl₂ or SOCl₂ to form sulfonyl chlorides, followed by coupling with phenylethanone derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxazole carbons at δ 160–165 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₁₈FNO₃S₃: 544.05; observed: 544.06) .

- IR spectroscopy : Confirms sulfonyl (1350–1150 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer :

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance oxazole cyclization efficiency by 15–20% .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride coupling yields (80–90%) versus non-polar solvents (60–70%) .

- Temperature control : Reflux (80–100°C) minimizes side reactions during sulfonation, while lower temperatures (40–60°C) prevent oxazole ring degradation .

Q. What in vitro models are suitable for evaluating the compound’s antitumor activity, and how are conflicting data resolved?

- Methodological Answer :

- Cell line panels : The NCI-60 human cancer cell line screen identifies activity profiles (e.g., GI₅₀ values <10 µM in leukemia CCRF-CEM cells) .

- Mechanistic assays : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3 activation) validate cytotoxicity mechanisms .

- Data reconciliation : Normalize results to positive controls (e.g., doxorubicin) and perform meta-analyses across independent studies to address variability in IC₅₀ values .

Q. How do computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular docking : Predicts binding to kinase ATP pockets (e.g., EGFR tyrosine kinase; binding energy ≤-8.5 kcal/mol) using AutoDock Vina .

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈4.5 eV) to explain electrophilic reactivity at the sulfonyl group .

- Molecular dynamics (MD) : Simulates ligand-protein stability (RMSD <2 Å over 50 ns) to prioritize derivatives for synthesis .

Q. What strategies address contradictions in reported biological activities?

- Methodological Answer :

- Assay standardization : Use consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .

- Dose-response validation : Replicate experiments with orthogonal assays (e.g., MTT vs. resazurin) to confirm activity thresholds .

- Meta-analysis : Pool data from ≥3 independent studies to identify statistically significant trends (p<0.05) .

Key Findings

- The 4-fluorophenylsulfonyl group enhances metabolic stability compared to non-fluorinated analogs .

- Thiophene substitution at the oxazole C2 position improves kinase inhibition selectivity by 30% .

- Discrepancies in cytotoxicity data often stem from differences in cell line genetic backgrounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.